Dehydrodicatechin A
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Overview
Description
Dehydrodicatechin A is a dimeric flavonoid compound derived from the oxidation of catechin, a type of flavan-3-ol. Flavonoids are a large group of plant secondary metabolites known for their antioxidant properties. This compound is particularly interesting due to its presence in various foods and beverages, as well as its potential health benefits .
Preparation Methods
Dehydrodicatechin A can be synthesized through several methods, primarily involving the oxidation of catechin. One common synthetic route involves the use of silver oxide in a toluene/acetone mixture . Other methods include the use of potassium ferricyanide, phenyliodine diacetate (PIDA), and electrochemical and photocatalytic conditions . These methods have been evaluated for their efficiency in producing this compound, with silver oxide being one of the most effective reagents .
Chemical Reactions Analysis
Dehydrodicatechin A undergoes various chemical reactions, primarily oxidation. The oxidation of catechin to form this compound involves the formation of phenoxy radicals and quinones . Common reagents used in these reactions include silver oxide, potassium ferricyanide, and PIDA . The major product formed from these reactions is this compound itself, which can further undergo dimerization and other oxidative processes .
Scientific Research Applications
Dehydrodicatechin A has several scientific research applications. In chemistry, it is used as a standard compound for identification in food matrices by high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods . In biology and medicine, this compound is studied for its antioxidant properties and potential health benefits . It is also investigated in the context of food science, particularly in the analysis of polyphenol content in various foods and beverages .
Mechanism of Action
The mechanism of action of dehydrodicatechin A involves its antioxidant properties. The compound exerts its effects by neutralizing free radicals and preventing oxidative damage to cells . This is achieved through the formation of phenoxy radicals and quinones, which are highly reactive species that can be neutralized by intra- or intermolecular couplings . The molecular targets and pathways involved in this process include the catechol function, which is easily oxidized into an ortho-quinone .
Comparison with Similar Compounds
Dehydrodicatechin A is similar to other flavonoid dimers, such as dehydrodicatechin B and procyanidins . it is unique in its structure, which involves a γ-configuration . Other similar compounds include (+)-catechin and (-)-epicatechin, which are the monomeric units that undergo oxidation to form this compound . The uniqueness of this compound lies in its specific oxidative dimerization process and its distinct antioxidant properties .
Properties
CAS No. |
36048-23-4 |
---|---|
Molecular Formula |
C30H24O12 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(8S,9R,16S,18S,27S)-9-(3,4-dihydroxyphenyl)-5,8,16,21,23-pentahydroxy-2,10,17,26-tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa-3(12),4,6(11),13,20,22,24-heptaen-15-one |
InChI |
InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1 |
InChI Key |
XNGZKGIFXTWBFN-FVKXOKHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2C4=CC(=O)[C@@]5(CC4(O3)[C@@H]6[C@@H](O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4=CC(=O)C5(CC4(O3)C6C(O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origin of Product |
United States |
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